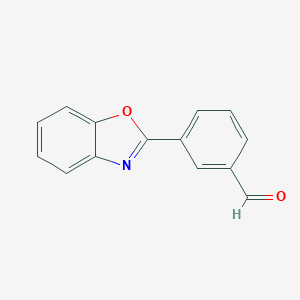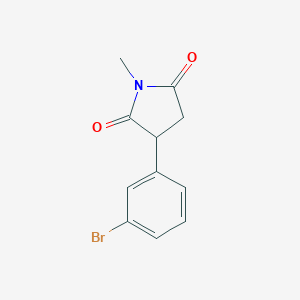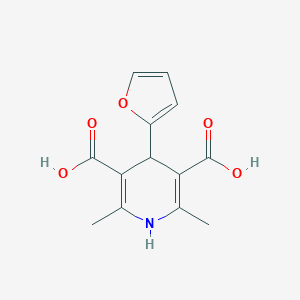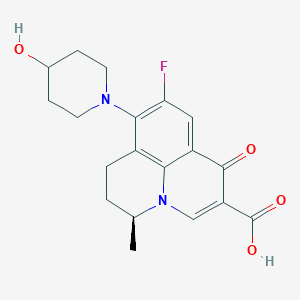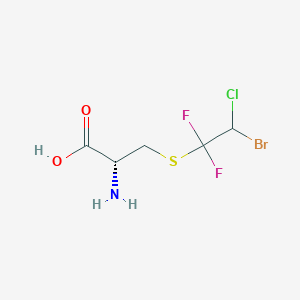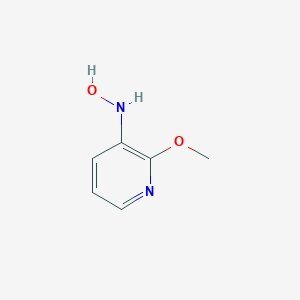
N-(2-methoxypyridin-3-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxypyridin-3-yl)hydroxylamine, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. MPN is a chelator that can bind to iron ions, making it useful in studying iron-dependent enzymes and proteins.
Wirkmechanismus
The mechanism of action of N-(2-methoxypyridin-3-yl)hydroxylamine involves its ability to chelate with iron ions. N-(2-methoxypyridin-3-yl)hydroxylamine can bind to the iron ions in enzymes and proteins, leading to the inhibition of their activity. This inhibition can be reversible or irreversible, depending on the concentration of N-(2-methoxypyridin-3-yl)hydroxylamine and the duration of exposure.
Biochemische Und Physiologische Effekte
N-(2-methoxypyridin-3-yl)hydroxylamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methoxypyridin-3-yl)hydroxylamine can inhibit the activity of iron-dependent enzymes, such as ribonucleotide reductase and cytochrome P450 enzymes. N-(2-methoxypyridin-3-yl)hydroxylamine has also been shown to induce apoptosis in cancer cells by inhibiting the activity of iron-dependent enzymes involved in DNA synthesis and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxypyridin-3-yl)hydroxylamine in lab experiments is its ability to selectively inhibit the activity of iron-dependent enzymes and proteins. This selectivity allows researchers to study the functions of specific enzymes and proteins without affecting other cellular processes. However, one limitation of using N-(2-methoxypyridin-3-yl)hydroxylamine is its potential toxicity. N-(2-methoxypyridin-3-yl)hydroxylamine can cause oxidative stress and damage to cells, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxypyridin-3-yl)hydroxylamine. One area of interest is the development of N-(2-methoxypyridin-3-yl)hydroxylamine-based therapies for cancer treatment. N-(2-methoxypyridin-3-yl)hydroxylamine has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another area of interest is the use of N-(2-methoxypyridin-3-yl)hydroxylamine in the treatment of iron overload disorders, such as hemochromatosis. N-(2-methoxypyridin-3-yl)hydroxylamine can chelate with excess iron ions, reducing the iron overload in the body. Additionally, there is a need for further research on the toxicity and safety of N-(2-methoxypyridin-3-yl)hydroxylamine, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(2-methoxypyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. N-(2-methoxypyridin-3-yl)hydroxylamine can selectively inhibit the activity of iron-dependent enzymes and proteins, making it useful in studying their functions. However, the potential toxicity of N-(2-methoxypyridin-3-yl)hydroxylamine should be taken into consideration when designing experiments. Further research on N-(2-methoxypyridin-3-yl)hydroxylamine is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of N-(2-methoxypyridin-3-yl)hydroxylamine involves the reaction of 2-methoxypyridine-3-carboxylic acid with hydroxylamine hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is then purified through recrystallization to obtain pure N-(2-methoxypyridin-3-yl)hydroxylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxypyridin-3-yl)hydroxylamine has been widely used in various scientific research areas, including biochemistry, pharmacology, and toxicology. One of the primary applications of N-(2-methoxypyridin-3-yl)hydroxylamine is in the study of iron-dependent enzymes and proteins. N-(2-methoxypyridin-3-yl)hydroxylamine can chelate with iron ions, which are essential for the function of many enzymes and proteins. By binding to iron ions, N-(2-methoxypyridin-3-yl)hydroxylamine can inhibit the activity of these enzymes and proteins, allowing researchers to study their functions.
Eigenschaften
CAS-Nummer |
151068-21-2 |
|---|---|
Produktname |
N-(2-methoxypyridin-3-yl)hydroxylamine |
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
N-(2-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-5(8-9)3-2-4-7-6/h2-4,8-9H,1H3 |
InChI-Schlüssel |
XQKBBEGQDLRFAZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC=N1)NO |
Kanonische SMILES |
COC1=C(C=CC=N1)NO |
Synonyme |
3-Pyridinamine,N-hydroxy-2-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




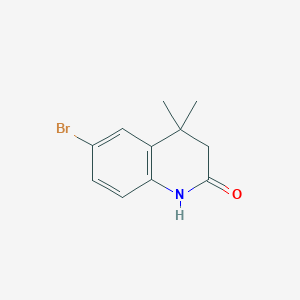
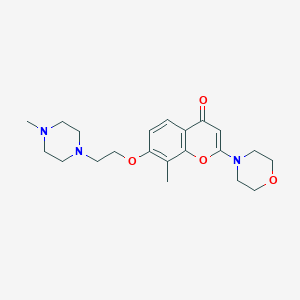
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
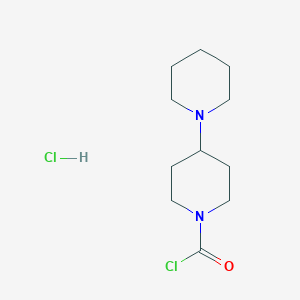
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)

